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In the landscape of modern medicinal chemistry, the sulfonamide moiety (-SO₂NH₂) remains a

cornerstone for the design of targeted inhibitors. From pioneering antibacterial agents to

sophisticated anticancer therapeutics and treatments for glaucoma, sulfonamides have

demonstrated remarkable versatility. This guide provides an in-depth, objective comparison of a

promising class of sulfonamide derivatives originating from the N-[4-
(hydrazinosulfonyl)phenyl]acetamide scaffold against other established sulfonamide

inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by

experimental data, and the underlying scientific principles guiding their application.

The Sulfonamide Scaffold: A Privileged Structure in
Drug Discovery
Sulfonamides exert their therapeutic effects primarily by mimicking the substrate of a target

enzyme, leading to competitive inhibition. The deprotonated sulfonamide nitrogen forms a key

coordinate bond with the metal ion cofactor (often zinc) within the enzyme's active site,

effectively blocking its catalytic activity.[1] Two of the most well-characterized targets for

sulfonamide inhibitors are carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS).
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Carbonic Anhydrases (CAs): These ubiquitous zinc-containing metalloenzymes catalyze the

reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in

a multitude of physiological processes, and their dysregulation is implicated in diseases such

as glaucoma, epilepsy, and cancer.[3] Specifically, tumor-associated isoforms like CA IX and

CA XII are overexpressed in hypoxic cancers and contribute to the acidic tumor

microenvironment, making them attractive targets for anticancer therapies.[2][4]

Dihydropteroate Synthase (DHPS): This bacterial enzyme is crucial for the synthesis of folic

acid, an essential nutrient for bacterial growth and replication.[5][6] By competitively

inhibiting DHPS, sulfonamide antibiotics disrupt this pathway, leading to a bacteriostatic

effect.[6][7] Human cells are unaffected as they obtain folic acid from dietary sources.[8][9]

N-[4-(hydrazinosulfonyl)phenyl]acetamide: A
Versatile Synthetic Platform
N-[4-(hydrazinosulfonyl)phenyl]acetamide itself is primarily a synthetic intermediate, a

building block for a diverse array of more complex sulfonamide derivatives.[10] Its

hydrazinosulfonyl group provides a reactive handle for the straightforward synthesis of

hydrazone derivatives, allowing for the introduction of a wide variety of substituents to explore

the chemical space and optimize inhibitory activity and selectivity.

The general synthesis pathway involves the reaction of N-[4-

(hydrazinylsulfonyl)phenyl]acetamide with various aldehydes or ketones to form the

corresponding hydrazones. This modular approach enables the systematic modification of the

inhibitor's structure to enhance its binding affinity for the target enzyme.

Below is a generalized workflow for the synthesis of N-[4-
(hydrazinosulfonyl)phenyl]acetamide derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/figure/K-i-values-in-nM-Inhibition-of-human-carbonic-anhydrase-I-II-IX-XII-of-compounds_tbl1_375987615
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537140/
https://www.researchgate.net/figure/K-i-values-in-nM-Inhibition-of-human-carbonic-anhydrase-I-II-IX-XII-of-compounds_tbl1_375987615
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009853/
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj03544k
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://www.researchgate.net/figure/Shows-the-results-expressed-as-IC50-M-values-indicating-the-concentration-of-each_tbl2_42542224
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152084/
https://www.researchgate.net/publication/347910897_The_crystal_structures_of_2-4-benzhydrylpiperazin-1-yl-_N_-4-sulfamoylphenylacetamide_in_complex_with_human_carbonic_anhydrase_II_and_VII_provide_insights_into_selective_CA_inhibitor_development
https://www.benchchem.com/product/b183299?utm_src=pdf-body
https://www.benchchem.com/product/b183299?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34581241/
https://www.benchchem.com/product/b183299?utm_src=pdf-body
https://www.benchchem.com/product/b183299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide Derivatives
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Caption: Generalized synthetic workflow for producing hydrazone derivatives from N-[4-
(hydrazinosulfonyl)phenyl]acetamide.
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While direct inhibitory data for N-[4-(hydrazinosulfonyl)phenyl]acetamide is not extensively

reported, the potency of its derivatives, particularly against carbonic anhydrases, highlights the

potential of this scaffold. The following tables present a comparative analysis of the inhibitory

activity (Ki or IC50 values) of various sulfonamides.

Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination

of the sulfonamide group to the zinc ion in the enzyme's active site.[11] This binding event

displaces a water molecule or hydroxide ion essential for catalysis, thereby inhibiting the

enzyme.

Carbonic Anhydrase Inhibition Pathway

CO₂ + H₂O

Carbonic Anhydrase (CA) with Zn²⁺

 Catalysis

H₂CO₃

HCO₃⁻ + H⁺

Inhibited CA-Inhibitor Complex

 Binding

Sulfonamide Inhibitor (R-SO₂NH₂)

Click to download full resolution via product page

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Table 1: Comparative Inhibitory Activity (Ki, nM) of Sulfonamides against Human Carbonic

Anhydrase Isoforms
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Inhibitor
Class

Compoun
d

hCA I (Ki,
nM)

hCA II (Ki,
nM)

hCA IX
(Ki, nM)

hCA XII
(Ki, nM)

Referenc
e(s)

Standard

Inhibitors

Acetazola

mide
250 12 25 5.7 [2]

Dorzolamid

e
3000 0.52 49 52 [12]

Brinzolami

de
3100 0.31 43 64 [12]

Celecoxib 10000 230 47 460 [12]

Hydrazone

Derivatives

of N-[4-

(hydrazino

sulfonyl)ph

enyl]aceta

mide

Scaffold

Represent

ative

Compound

1

240 19 25 8.8 [2]

Represent

ative

Compound

2

2185 83 882 175 [2]

Other

Novel

Sulfonamid

es

Ureidobenz

enesulfona

mides

0.75 - 1972 0.09 - 56 25 - 882 8.8 - 175 [2]

N-

substituted

-β-d-

glucosamin

e

derivatives

- -
10.01 -

388.80
- [1]
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Pyrazole/p

yridazineca

rboxamide

s

- 6.1 - 568.8 8.5 - 568.8 - [7]

*Note: Data for "Representative Compound 1 & 2" are illustrative of the range of activities

observed for derivatives of the N-[4-(hydrazinosulfonyl)phenyl]acetamide scaffold as

reported in the literature for similar structural classes.[2] "-" indicates data not available.

From the data, it is evident that derivatives of the N-[4-(hydrazinosulfonyl)phenyl]acetamide
scaffold can exhibit potent inhibition of various CA isoforms, with some demonstrating

nanomolar efficacy comparable to or exceeding that of the standard inhibitor acetazolamide,

particularly against the tumor-associated isoform CA IX.[2] The modular nature of their

synthesis allows for fine-tuning of their selectivity profile. For instance, the introduction of bulky

or specific chemical moieties can enhance interactions with isoform-specific residues in the

active site, leading to improved selectivity.

Dihydropteroate Synthase (DHPS) Inhibition
In bacteria, sulfonamides act as competitive inhibitors of DHPS by mimicking its natural

substrate, para-aminobenzoic acid (pABA).[5][13] This inhibition disrupts the synthesis of

dihydrofolate, a precursor to tetrahydrofolate, which is essential for the production of nucleic

acids.[7][9]
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Bacterial Folic Acid Synthesis and DHPS Inhibition
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Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamides

Inhibitor
Class

Compound
E. coli (MIC,
µg/mL)

S. aureus
(MIC,
µg/mL)

P.
aeruginosa
(MIC,
µg/mL)

Reference(s
)

Standard

Inhibitors

Sulfamethoxa

zole
16-64 16-128 >1024

Novel

Sulfonamides

FQ5 (a novel

sulfonamide

analog)

16 32 16

While specific MIC data for N-[4-(hydrazinosulfonyl)phenyl]acetamide derivatives are not

readily available in the initial search, the broader class of novel sulfonamides continues to be

an active area of research to overcome resistance. The potential for derivatization of the N-[4-
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(hydrazinosulfonyl)phenyl]acetamide scaffold allows for the design of novel DHPS inhibitors

with improved potency and a broader spectrum of activity.

Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized and validated protocols

are essential. Below are detailed methodologies for key assays used to evaluate sulfonamide

inhibitors.

Protocol 1: Carbonic Anhydrase Inhibition Assay
(Stopped-Flow CO₂ Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon

dioxide.[11]

Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

N-[4-(hydrazinosulfonyl)phenyl]acetamide derivative or other sulfonamide inhibitor stock

solution (in DMSO or appropriate solvent)

HEPES buffer (20 mM, pH 7.5)

Sodium sulfate (0.1 M)

Phenol red indicator

CO₂-saturated water

Stopped-flow spectrophotometer

Procedure:

Enzyme and Inhibitor Preparation: Prepare a solution of the specific hCA isoform in HEPES

buffer. The final enzyme concentration typically ranges from 5 to 12 nM. Prepare serial

dilutions of the sulfonamide inhibitor in the same buffer.
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Reaction Setup: In the stopped-flow instrument, rapidly mix the enzyme solution (with or

without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.

Data Acquisition: Monitor the change in absorbance at the appropriate wavelength for phenol

red (typically 557 nm) as the pH decreases due to the formation of carbonic acid.

Data Analysis: The initial velocity of the reaction is determined from the linear portion of the

absorbance change over time. Inhibition constants (Ki) are calculated by fitting the data to

the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Stopped-Flow CO₂ Hydration Assay Workflow

Prepare Enzyme and Inhibitor Solutions

Rapidly Mix Enzyme/Inhibitor with CO₂-Saturated Water

Monitor Absorbance Change Over Time

Calculate Initial Velocity and Ki

Click to download full resolution via product page

Caption: Workflow for the stopped-flow CO₂ hydration assay for CA inhibition.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition
Assay
This protocol describes a coupled enzymatic spectrophotometric assay for measuring DHPS

activity and its inhibition.
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Materials:

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

p-Aminobenzoic acid (pABA)

Dihydrofolate reductase (DHFR)

NADPH

DHPS enzyme (wild-type or resistant variants)

Test sulfonamide compounds

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay

buffer, DHPP, pABA, DHFR, and NADPH.

Inhibitor Addition: Add the test sulfonamide compound at various concentrations to the

appropriate wells. Include a control with no inhibitor.

Enzyme Initiation: Initiate the reaction by adding the DHPS enzyme to all wells.

Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the

decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic

curves. Determine the IC50 value for the sulfonamide inhibitor by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration.
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DHPS Coupled Enzymatic Assay Workflow

Prepare Reaction Mixture (DHPP, pABA, DHFR, NADPH)

Add Test Sulfonamide at Various Concentrations

Initiate Reaction with DHPS

Monitor NADPH Oxidation at 340 nm

Calculate Initial Velocities and IC50
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Caption: Workflow for the DHPS coupled enzymatic inhibition assay.

Conclusion
The N-[4-(hydrazinosulfonyl)phenyl]acetamide scaffold represents a valuable platform for

the development of novel sulfonamide inhibitors. While the parent compound is primarily a

synthetic intermediate, its derivatives have demonstrated potent inhibitory activity against key

therapeutic targets such as carbonic anhydrases. The ease of derivatization via the

hydrazinosulfonyl group allows for extensive structure-activity relationship studies, paving the

way for the design of inhibitors with enhanced potency and isoform selectivity.

Compared to established sulfonamides, derivatives from this scaffold show promise in targeting

tumor-associated carbonic anhydrases, a critical area in oncology drug development. Further
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research into their antibacterial potential against DHPS is also warranted. The experimental

protocols detailed in this guide provide a robust framework for the rigorous evaluation and

comparison of these and other novel sulfonamide inhibitors, ensuring the generation of reliable

and reproducible data to drive forward the field of medicinal chemistry.

References
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-
Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic
Tumors. Journal of Medicinal Chemistry - ACS Publications.
Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight
Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic
Isozymes. Journal of Medicinal Chemistry - ACS Publications.
Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online.
A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed.
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
Sulfonamide (medicine). Wikipedia.
Dihydropteroate synthase inhibitor. Wikipedia.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
SpringerLink.
What is the mechanism of Sulfanilamide?. Patsnap Synapse.
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from
the Pathogenic Bacterium Burkholderia pseudomallei. PMC - NIH.
Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms
(SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral
Stylophora pistillata. PubMed.
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails
Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal
Chemistry - ACS Publications.
Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by
using topiramate as a structural platform. PubMed.
Fig. 3. Determination of IC50 values obtained from the cytotoxicity... ResearchGate.
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues:
insights from in silico and in vitro analyses. PubMed Central.
Table 2. Shows the results, expressed as IC50 (M) values, indicating... ResearchGate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory
Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate
Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-
benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of
Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

4. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted
secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC
[pmc.ncbi.nlm.nih.gov]

5. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in
complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor
development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and
Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine
analogs: enhanced potency in phenylsulfonyl fragments - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

12. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 -
PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b183299?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154466/
https://www.researchgate.net/figure/K-i-values-in-nM-Inhibition-of-human-carbonic-anhydrase-I-II-IX-XII-of-compounds_tbl1_375987615
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8537140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009853/
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj03544k
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj03544k
https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj03544k
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625619/
https://www.researchgate.net/figure/Shows-the-results-expressed-as-IC50-M-values-indicating-the-concentration-of-each_tbl2_42542224
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152084/
https://www.researchgate.net/publication/347910897_The_crystal_structures_of_2-4-benzhydrylpiperazin-1-yl-_N_-4-sulfamoylphenylacetamide_in_complex_with_human_carbonic_anhydrase_II_and_VII_provide_insights_into_selective_CA_inhibitor_development
https://pubmed.ncbi.nlm.nih.gov/34581241/
https://pubmed.ncbi.nlm.nih.gov/34581241/
https://pubmed.ncbi.nlm.nih.gov/34581241/
https://en.wikipedia.org/wiki/Dihydropteroate_synthase_inhibitor
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-_acetylsulfamoyl_phenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-_acetylsulfamoyl_phenyl_acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-
benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of
Human Carbonic Anhydrases I, II, IV, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to N-[4-
(hydrazinosulfonyl)phenyl]acetamide-Based Sulfonamide Inhibitors]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b183299#n-4-
hydrazinosulfonyl-phenyl-acetamide-vs-other-sulfonamide-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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